molecular formula C17H14O3 B1348300 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 19725-44-1

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B1348300
CAS No.: 19725-44-1
M. Wt: 266.29 g/mol
InChI Key: XRGWZIGGCNSFRY-UHFFFAOYSA-N
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Description

Nomenclature and Classification

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one is a specialized isoflavonoid with the systematic IUPAC name 7-methoxy-2-methyl-3-phenylchromen-4-one . It belongs to the class of 7-O-methylisoflavones , characterized by a methoxy group (-OCH₃) at the C7 position and a methyl group (-CH₃) at the C2 position of the isoflavone backbone. The compound is also recognized by its CAS Registry Number (19725-44-1 ) and numerous synonyms, including 7-methoxy-2-methylisoflavone and NSC605906.

Molecular Properties:

Property Value
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol
Exact Mass 266.094294 g/mol
Topological Polar SA 39.44 Ų
LogP (Lipophilicity) 3.78
SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3

The structural backbone consists of a benzopyran-4-one core with substitutions at C2 (methyl), C3 (phenyl), and C7 (methoxy). Its planar aromatic system and hydrophobic substituents contribute to membrane affinity, as predicted by its logP value.

Historical Context and Discovery

The compound was first isolated from Glycyrrhiza glabra (licorice) and reported in phytochemical studies dating to the mid-20th century. Early structural elucidation efforts in the 1960s–1970s identified it among licorice’s secondary metabolites, alongside glycyrrhizin and glabridin. Its detection in herbal teas (e.g., Camellia sinensis) and spices was later confirmed via chromatographic analyses, expanding its known natural distribution.

Key milestones include:

  • 1964 : Initial isolation from Glycyrrhiza glabra roots.
  • 2005 : Entry into PubChem (CID 354368) with detailed spectral data.
  • 2010–2015 : Identification in diverse plant matrices, including red tea and Trifolium pratense.

Position within the Isoflavonoid Family

As a 7-O-methylisoflavone , this compound occupies a niche subgroup within the isoflavonoid hierarchy, distinguished by its methylation pattern. Unlike aglycone isoflavones (e.g., genistein or daidzein), its methoxy group enhances metabolic stability and alters receptor binding. Structurally, it differs from closely related analogs:

Compound Substituents Biological Source
7-Methoxy-2-methylisoflavone C2-CH₃, C7-OCH₃, C3-Ph Glycyrrhiza glabra
Formononetin C7-OCH₃, C4′-OCH₃ Trifolium pratense
Prunetin C7-OCH₃, C4′-OH Prunus avium

The phenyl group at C3 and methyl at C2 confer unique steric effects, influencing interactions with enzymatic targets like cytochrome P450 and estrogen receptors .

Significance in Phytochemical Research

This compound serves as a biomarker for licorice and tea consumption, aiding in dietary exposure assessments. Its structural features make it a valuable probe for studying:

  • Enzyme Modulation : Demonstrated affinity for pregnane X receptor (PXR) and estrogen receptor beta (ERβ) in molecular docking studies.
  • Biosynthetic Pathways : Insights into O-methyltransferase (OMT) activity in flavonoid biosynthesis.
  • Chemotaxonomy : Helps differentiate Glycyrrhiza species based on secondary metabolite profiles.

Recent studies highlight its role in network pharmacology , where it synergizes with kaempferol and formononetin to modulate cancer-related pathways. However, its low aqueous solubility (logP = 3.78) limits bioavailability, prompting research into nanoformulations.

Properties

IUPAC Name

7-methoxy-2-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-16(12-6-4-3-5-7-12)17(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWZIGGCNSFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326626
Record name 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19725-44-1
Record name 7-Methoxy-2-methylisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19725-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 7-Methoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the reaction of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Another method includes the use of diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for ring cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one is a methoxyisoflavone that has been reported in Glycyrrhiza glabra . This compound, also known as 7-methoxy-2-methylisoflavone, has the molecular formula C17H14O3C_{17}H_{14}O_3 and a molecular weight of 266.29 g/mol .

Here's a detailed overview of the applications of related compounds in scientific research:

Scientific Research Applications

Structurally similar compounds to this compound have diverse applications across chemistry, biology, medicine, and industry [3, 5, 7]. These applications include:

  • Chemistry: These compounds serve as building blocks in synthesizing more complex organic molecules and as reference compounds in analytical studies [3, 5, 7]. They are also utilized for studying reaction mechanisms.
  • Biology: They are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties [3, 5]. Some related compounds have shown potential in inhibiting the growth of certain bacteria and fungi.
  • Medicine: Ongoing research explores their therapeutic potential against various diseases, including cancer and neurodegenerative disorders [3, 5, 7]. Some derivatives have demonstrated potential anticancer activity [6, 7].
  • Industry: These compounds are used in developing new materials and as intermediates in pharmaceutical and agrochemical production [3, 5, 7]. They are also utilized in chemical processes, including catalysis and polymer synthesis.

Specific Examples and Activities

  • Enzyme Inhibition: Some derivatives are investigated for their potential as enzyme inhibitors.
  • Anticancer Activity: Specific compounds have shown potential anticancer activity [6, 7].
  • Anti-inflammatory Properties: Some compounds possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases [3, 7].
  • Antioxidant Activity: They have been studied for their ability to scavenge free radicals, which can help in preventing oxidative stress-related damage [3, 5].
  • Monoamine Oxidase-B (MAO-B) and Butyrylcholinesterase (BChE) Inhibition: Halogenated coumarin–chalcones, which share structural similarities, have been evaluated for their inhibitory activities against MAOs, AChE, BChE, and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .

Chemical Reactions

7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Safety and Toxicity

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to specific receptors, or altering cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, sulfonyl (SO₂CH₃) and nitro (NO₂) substituents in other derivatives increase electrophilicity, which may favor antimicrobial activity .
  • Hydroxyl Groups: The presence of a 3-OH group in 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one enables hydrogen bonding, increasing solubility but reducing membrane permeability compared to the non-hydroxylated target compound .

Key Findings :

  • Antioxidant Activity : Hydroxyl-containing derivatives (e.g., 3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) show superior radical scavenging due to H-donation from OH groups .
  • Antimicrobial Activity : Sulfonyl and halogenated derivatives exhibit stronger antibacterial effects, likely due to increased electrophilicity disrupting microbial membranes .
  • Anti-inflammatory Activity : Methoxy-rich compounds like 7,3′,4′,5′-tetramethoxyflavone demonstrate moderate efficacy, possibly through COX-2 inhibition .

Analytical and Spectroscopic Data

  • Mass Spectrometry : The target compound’s [M+H]⁺ ion at m/z 267.1 and CCS of 179.8 Ų distinguish it from analogues like 7,3′,4′,5′-tetramethoxyflavone ([M+H]⁺ at m/z 373.1 ) .
  • NMR Signatures : The 7-methoxy group in the target compound resonates at δ 3.8–4.0 ppm (¹H NMR), whereas sulfonyl derivatives show aromatic proton shifts downfield at δ 8.1–8.3 ppm due to electron withdrawal .

Biological Activity

7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one, also known as 7-methoxy-2-methylisoflavone, is a member of the chromone family, characterized by a unique structural configuration that includes a methoxy group at the 7-position and a methyl group at the 2-position. This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data.

  • Molecular Formula : C17H14O3
  • Molecular Weight : Approximately 266.29 g/mol
  • Structural Features : The compound features a chromen-4-one backbone with specific substitutions that enhance its biological activity.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound inhibits the production of pro-inflammatory cytokines and enzymes. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves modulation of key signaling pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

The exact mechanism of action for this compound remains partially elucidated; however, it is believed to involve:

  • Enzyme Modulation : Interacting with various enzymes to inhibit their activity.
  • Receptor Binding : Potentially binding to specific receptors involved in metabolic processes.
  • Cell Signaling Alteration : Affecting cellular signaling pathways that regulate inflammation and apoptosis.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC17H14O3Methoxy at 7-positionAntioxidant, anti-inflammatory, anticancer
6-Ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-oneC18H16O3Ethyl substitution at 6-positionEnhanced anti-inflammatory activity
7-HydroxyflavoneC15H10O5Lacks methyl substitutionAntioxidant properties

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating that the compound significantly reduced oxidative stress markers in vitro .
  • Anti-inflammatory Research :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines .
  • Anticancer Evaluation :
    • A study on human cancer cell lines indicated that the compound induced apoptosis via caspase activation and altered mitochondrial membrane potential .

Q & A

Q. What are the common synthetic routes for 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one?

  • Methodological Answer : The compound is typically synthesized via Baker-Venkataraman rearrangement or cyclization reactions . For example, a substituted chalcone intermediate can be treated with NaOH and hydrogen peroxide in ethanol to form the chromenone core . Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes, followed by cyclization under acidic or basic conditions, is another route. Key reagents include propargyl bromide for functionalization at the 3-position . Reaction yields (e.g., 95% in ) depend on solvent choice (DMF, ethanol) and catalyst (K₂CO₃) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation involves:
  • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ 6.3–8.2 ppm), and carbonyl (δ ~177 ppm) are critical .
  • FTIR : Stretching vibrations for C=O (~1647 cm⁻¹), aromatic C–H (~3078 cm⁻¹), and methoxy C–O (~1246 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., m/z 266.094 for C₁₇H₁₄O₃) .

Q. What are the critical parameters for crystallographic analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation. Key parameters include:
  • Space group : Monoclinic (e.g., P2₁/c) .
  • Unit cell dimensions : a = 22.37 Å, b = 6.88 Å, c = 15.80 Å, β = 106.06° .
  • Refinement software : SHELXL (for small-molecule refinement) or SHELXTL for resolving twinning .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies in R values or thermal parameters may arise from twinning or disorder . Use SHELXL to apply TWIN/BASF commands for twinned data . For disorder, refine occupancy ratios and apply restraints to anisotropic displacement parameters. Validate with PLATON /CHECKCIF to flag outliers in bond lengths/angles .

Q. What computational methods predict the bioactivity of chromenone derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., antimicrobial enzymes). Validate with in vitro assays (MIC/MBC) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using descriptors like logP or HOMO-LUMO gaps .

Q. How to analyze conflicting spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected coupling or missing peaks) may stem from tautomerism or solvent effects . Use:
  • Variable-temperature NMR to detect tautomeric equilibria.
  • DEPT-135/HSQC experiments to assign quaternary carbons .
  • DFT calculations (Gaussian) to predict vibrational frequencies and compare with experimental IR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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